molecular formula C23H24N4O2S2 B11083196 Methyl {[1-cyano-4-imino-5-(4-phenyl-1,3-thiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl]sulfanyl}acetate

Methyl {[1-cyano-4-imino-5-(4-phenyl-1,3-thiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl]sulfanyl}acetate

Cat. No.: B11083196
M. Wt: 452.6 g/mol
InChI Key: UCXXGNUFACMINY-UHFFFAOYSA-N
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Description

METHYL 2-{[1-CYANO-4-IMINO-5-(4-PHENYL-1,3-THIAZOL-2-YL)-3-AZASPIRO[5.5]UNDEC-1-EN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as cyano, imino, and thiazole, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[1-CYANO-4-IMINO-5-(4-PHENYL-1,3-THIAZOL-2-YL)-3-AZASPIRO[5.5]UNDEC-1-EN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the formation of the spirocyclic structure through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[1-CYANO-4-IMINO-5-(4-PHENYL-1,3-THIAZOL-2-YL)-3-AZASPIRO[5.5]UNDEC-1-EN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and materials science .

Scientific Research Applications

METHYL 2-{[1-CYANO-4-IMINO-5-(4-PHENYL-1,3-THIAZOL-2-YL)-3-AZASPIRO[5

Mechanism of Action

The mechanism of action of METHYL 2-{[1-CYANO-4-IMINO-5-(4-PHENYL-1,3-THIAZOL-2-YL)-3-AZASPIRO[5.5]UNDEC-1-EN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyano and imino groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The thiazole ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of METHYL 2-{[1-CYANO-4-IMINO-5-(4-PHENYL-1,3-THIAZOL-2-YL)-3-AZASPIRO[5.5]UNDEC-1-EN-2-YL]SULFANYL}ACETATE lies in its combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C23H24N4O2S2

Molecular Weight

452.6 g/mol

IUPAC Name

methyl 2-[[2-amino-5-cyano-1-(4-phenyl-1,3-thiazol-2-yl)-3-azaspiro[5.5]undeca-2,4-dien-4-yl]sulfanyl]acetate

InChI

InChI=1S/C23H24N4O2S2/c1-29-18(28)14-31-21-16(12-24)23(10-6-3-7-11-23)19(20(25)27-21)22-26-17(13-30-22)15-8-4-2-5-9-15/h2,4-5,8-9,13,19H,3,6-7,10-11,14H2,1H3,(H2,25,27)

InChI Key

UCXXGNUFACMINY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C2(CCCCC2)C(C(=N1)N)C3=NC(=CS3)C4=CC=CC=C4)C#N

Origin of Product

United States

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